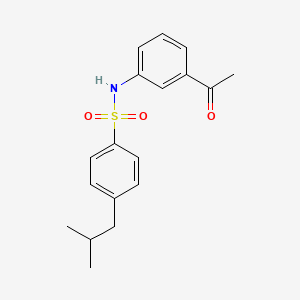
2-bromo-4-chlorophenyl phenylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-4-chlorophenyl phenylcarbamate, also known as BPPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPPC is a carbamate derivative that is synthesized through a multistep process involving the reaction of 2-bromo-4-chlorophenol and phenyl isocyanate.
科学的研究の応用
2-bromo-4-chlorophenyl phenylcarbamate has been studied extensively for its potential applications in various fields. One of the primary applications of 2-bromo-4-chlorophenyl phenylcarbamate is in the field of agriculture, where it has been shown to have herbicidal properties. 2-bromo-4-chlorophenyl phenylcarbamate has been found to inhibit the growth of various weeds, making it a potential candidate for use in weed control.
2-bromo-4-chlorophenyl phenylcarbamate has also been studied for its potential applications in the field of medicine. It has been shown to have antitumor properties and has been studied as a potential treatment for various types of cancer. 2-bromo-4-chlorophenyl phenylcarbamate has also been found to have antibacterial and antifungal properties, making it a potential candidate for use in the development of new antibiotics.
作用機序
The mechanism of action of 2-bromo-4-chlorophenyl phenylcarbamate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins within cells. 2-bromo-4-chlorophenyl phenylcarbamate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which can have various effects on the body.
Biochemical and Physiological Effects
2-bromo-4-chlorophenyl phenylcarbamate has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various weeds and has been shown to have antitumor, antibacterial, and antifungal properties. 2-bromo-4-chlorophenyl phenylcarbamate has also been found to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine. This increase can have various effects on the body, including the stimulation of the parasympathetic nervous system.
実験室実験の利点と制限
One of the primary advantages of 2-bromo-4-chlorophenyl phenylcarbamate for lab experiments is its herbicidal properties. 2-bromo-4-chlorophenyl phenylcarbamate has been shown to inhibit the growth of various weeds, making it a potential candidate for use in weed control. 2-bromo-4-chlorophenyl phenylcarbamate also has antitumor, antibacterial, and antifungal properties, making it a potential candidate for use in the development of new antibiotics and cancer treatments.
One of the limitations of 2-bromo-4-chlorophenyl phenylcarbamate for lab experiments is its potential toxicity. 2-bromo-4-chlorophenyl phenylcarbamate has been shown to have toxic effects on various organisms, including humans. Careful handling and disposal of 2-bromo-4-chlorophenyl phenylcarbamate are necessary to prevent harm to researchers and the environment.
将来の方向性
For the study of 2-bromo-4-chlorophenyl phenylcarbamate include the development of 2-bromo-4-chlorophenyl phenylcarbamate-based herbicides and antibiotics and further research into its mechanism of action and potential effects on the human body.
合成法
The synthesis of 2-bromo-4-chlorophenyl phenylcarbamate involves a multistep process that begins with the reaction of 2-bromo-4-chlorophenol with thionyl chloride to form 2-bromo-4-chlorophenyl chloride. This intermediate is then reacted with phenyl isocyanate to form 2-bromo-4-chlorophenyl phenylcarbamate. The reaction is typically carried out in anhydrous conditions and requires a catalyst such as triethylamine to facilitate the reaction.
特性
IUPAC Name |
(2-bromo-4-chlorophenyl) N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClNO2/c14-11-8-9(15)6-7-12(11)18-13(17)16-10-4-2-1-3-5-10/h1-8H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEPSACWBFJRQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorobenzyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B5836386.png)
![2-[(2,6-difluorobenzyl)thio]-N-phenylacetamide](/img/structure/B5836394.png)
![1-(4-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5836400.png)
![N-cyclopropyl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5836407.png)
![1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B5836413.png)


![4-[(4-ethylbenzyl)amino]phenol](/img/structure/B5836425.png)

![N-(3-chloro-2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5836434.png)
![2-[2-(2-bromophenyl)hydrazino]-4,6-dimethylpyrimidine](/img/structure/B5836437.png)


![3-[(2-chloro-5-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5836449.png)